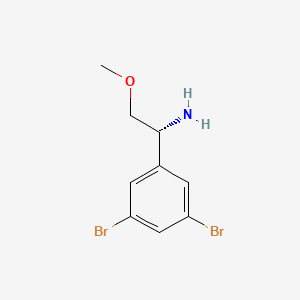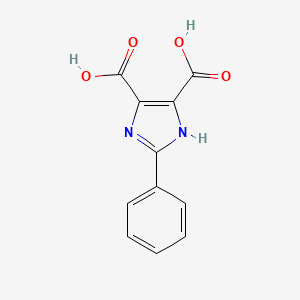![molecular formula C6H4BrClN2S B12950534 2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole](/img/structure/B12950534.png)
2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that features both bromine and chlorine substituents on an imidazo[2,1-b]thiazole scaffold. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 2-bromoacetyl chloride under basic conditions to form the imidazo[2,1-b]thiazole ring system. The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. For example, a three-reactor multistage system can be employed, where the intermediate compounds are not isolated but directly transformed into the final product through sequential reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting infectious diseases and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Material Science: It is explored for its potential use in the development of organic electronic materials, such as OLEDs.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the imidazo[2,1-b]thiazole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b]thiazole: The parent compound without the bromine and chlorine substituents.
2-Bromoimidazo[2,1-b]thiazole: Lacks the chloromethyl group.
6-Chloromethylimidazo[2,1-b]thiazole: Lacks the bromine substituent.
Uniqueness
2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H4BrClN2S |
|---|---|
Poids moléculaire |
251.53 g/mol |
Nom IUPAC |
2-bromo-6-(chloromethyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H4BrClN2S/c7-5-3-10-2-4(1-8)9-6(10)11-5/h2-3H,1H2 |
Clé InChI |
RVHXZPYJXSRWRC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C2N1C=C(S2)Br)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate](/img/structure/B12950458.png)


![4-Methylpyrazolo[1,5-a]pyridine](/img/structure/B12950476.png)









![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12950548.png)
